Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)
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Overview
Description
Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin palmitate hydrochloride is used for oral suspension.
Scientific Research Applications
Oxidation and Kinetic Studies
- This compound, commonly known as clindamycin phosphate (CYN-P), has been studied for its reaction with cerium(IV) in perchloric acid. The research focuses on the kinetic and mechanistic aspects of the oxidation of clindamycin phosphate by cerium(IV). This study is significant for understanding the chemical behavior and stability of the compound under various conditions (Badi & Tuwar, 2017).
Synthesis of Deoxy and Aminodeoxy Sugars
- The compound plays a role in the synthesis of deoxy and aminodeoxy sugars. Chlorodeoxy sugars, prepared through the reaction with sulfuryl chloride, serve as valuable intermediates for synthesizing these types of sugars. The process involves hydrogenation over Raney nickel in the presence of triethylamine (Lawton, Szarek, & Jones, 1970).
Nucleophilic Replacement Reactions
- The compound is utilized in nucleophilic replacement reactions of sulphonates. This application is crucial in the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose, demonstrating its versatility in carbohydrate chemistry (Hill & Hough, 1968).
Aminosugar Synthesis
- This compound is also involved in the synthesis of aminosugars. The research demonstrates its use in synthesizing benzyl 2-acetamido-2-amino-2,3,4-trideoxy-α-D-arabino-hexopyranoside, a process contributing to the field of aminosugar chemistry (Yoshimura, Iwakawa, & Ogura, 1976).
properties
Product Name |
Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) |
---|---|
Molecular Formula |
C34H64Cl2N2O6S |
Molecular Weight |
699.9 g/mol |
IUPAC Name |
[(2R,4S,5R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25-,26+,28?,29-,30+,31?,32?,34-;/m1./s1 |
InChI Key |
GTNDZRUWKHDICY-VRDMNUDUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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